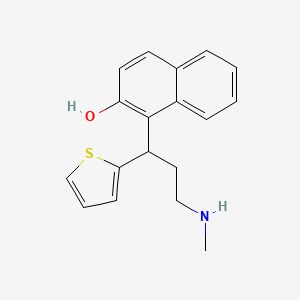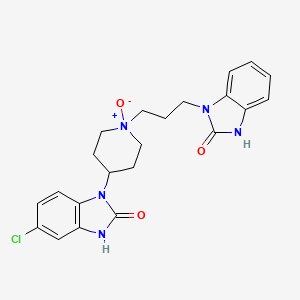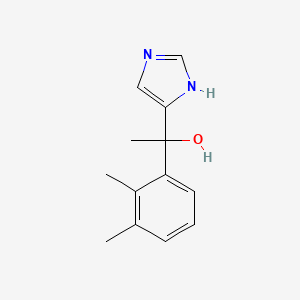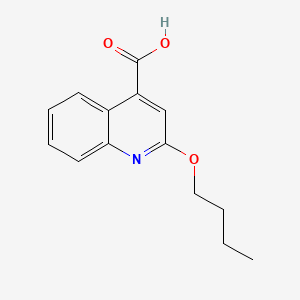
Phenyl O-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl O-Glucuronide Sodium Salt is a glucuronide conjugate of phenol. Glucuronidation is a crucial phase II metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating excretion. This compound is particularly significant in the study of drug metabolism and detoxification processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl O-Glucuronide Sodium Salt can be synthesized through the glucuronidation of phenol. The process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using recombinant UGTs. The process is optimized for large-scale production by using bioreactors that maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl O-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, releasing phenol and glucuronic acid.
Reduction: Reducing agents such as sodium borohydride can reduce quinones back to phenols.
Major Products:
Hydrolysis: Phenol and glucuronic acid.
Oxidation: Quinones.
Reduction: Phenols.
Applications De Recherche Scientifique
Phenyl O-Glucuronide Sodium Salt is widely used in various fields of scientific research:
Mécanisme D'action
Phenyl O-Glucuronide Sodium Salt exerts its effects through the process of glucuronidation. The compound is formed when phenol undergoes conjugation with glucuronic acid, mediated by UGT enzymes. This process increases the solubility of phenol, facilitating its excretion from the body. The molecular targets involved include UGT enzymes and the substrates they act upon .
Comparaison Avec Des Composés Similaires
Morphine-6-Glucuronide: A pharmacologically active glucuronide of morphine, significant in pain management.
Paracetamol Glucuronide: A major metabolite of paracetamol, important in understanding paracetamol metabolism and toxicity.
Propofol Glucuronide: A metabolite of the anesthetic propofol, relevant in anesthesia and drug metabolism studies.
Uniqueness: Phenyl O-Glucuronide Sodium Salt is unique due to its specific structure and the role it plays in studying the metabolism of phenolic compounds. Its formation and stability provide insights into the detoxification processes and the pharmacokinetics of phenolic drugs .
Propriétés
Numéro CAS |
20838-63-5 |
|---|---|
Formule moléculaire |
C12H14NaO7 |
Poids moléculaire |
293.22 g/mol |
InChI |
InChI=1S/C12H14O7.Na/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;/h1-5,7-10,12-15H,(H,16,17);/t7-,8-,9+,10-,12+;/m0./s1 |
Clé InChI |
OBJZMDMNHLJHEL-BLKPXHQLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)




